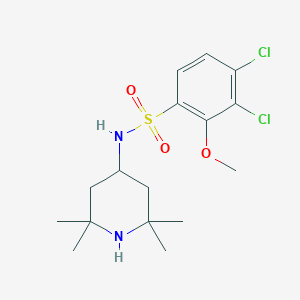
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. It is a selective inhibitor of the protein kinase BTK, which is involved in signaling pathways that regulate cell growth and survival.
Mecanismo De Acción
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of cancer cells, and inhibition of BTK leads to decreased cell growth and increased apoptosis. This compound has also been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other cancer treatments. It has also been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which may make it a suitable candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is its potency and selectivity as a BTK inhibitor, which makes it a useful tool for studying the role of BTK in cancer biology. However, one limitation of this compound is its relatively low solubility, which may make it difficult to use in certain experimental settings. Additionally, the high cost of this compound may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. One area of interest is the development of combination therapies that include this compound, as preclinical studies have shown that it has synergistic effects with other cancer treatments. Another area of interest is the investigation of this compound in other types of cancer, beyond lymphoma and leukemia. Finally, there is ongoing research on the optimization of the pharmacokinetic properties of this compound, to improve its efficacy and reduce the risk of side effects.
Métodos De Síntesis
The synthesis of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves several steps, including the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine-4-amine, followed by purification and isolation of the product. The final compound is a white crystalline powder with a molecular weight of 447.99 g/mol.
Aplicaciones Científicas De Investigación
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound is a potent and selective inhibitor of BTK, which plays a critical role in the survival and proliferation of cancer cells. This compound has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
Fórmula molecular |
C16H24Cl2N2O3S |
|---|---|
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H24Cl2N2O3S/c1-15(2)8-10(9-16(3,4)20-15)19-24(21,22)12-7-6-11(17)13(18)14(12)23-5/h6-7,10,19-20H,8-9H2,1-5H3 |
Clave InChI |
OBOBRTLVHYQJFC-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)

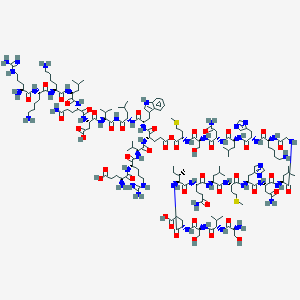
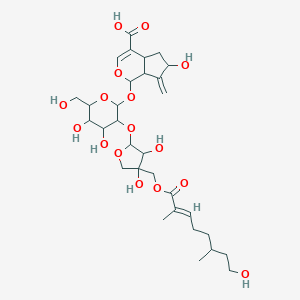
![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)
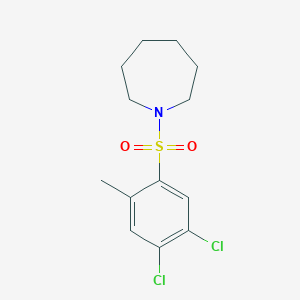
![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)
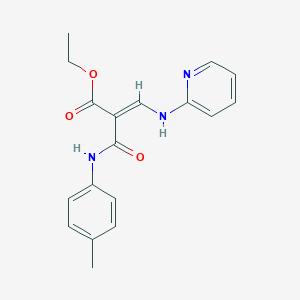
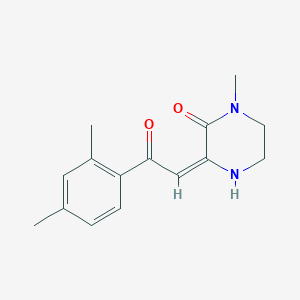
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)